6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile
Description
6-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile is a structurally complex heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 2 and a spirocyclic 2-azaspiro[3.3]heptane moiety at position 4. This compound’s design leverages the pyridine-carbonitrile framework, a motif observed in pharmaceuticals and agrochemicals due to its electron-withdrawing properties and metabolic stability .
Properties
IUPAC Name |
6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c19-11-16-7-4-8-17(20-16)21-12-18(13-21)9-15(10-18)14-5-2-1-3-6-14/h1-8,15H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBLWOSVUJETIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=CC=CC(=N3)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Chloromethylazetidine Derivatives
A scalable route involves the base-mediated cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (Figure 1 ).
-
Dissolve (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL).
-
Add t-BuOK (1.53 mL of 1.0 M solution, 1.53 mmol).
-
Heat at 70°C for 90 min in a sealed tube.
-
Purify via column chromatography (20–100% EtOAC/isohexanes).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Reaction Time | 2.5 h |
| Base | t-BuOK (2.2 eq) |
This method achieves stereocontrol through steric guidance from the benzyl group.
Oxidative Ring Expansion
An alternative approach employs tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a bifunctional intermediate:
-
Route A : Oxidative cleavage of bicyclic aziridine derivatives.
-
Route B : Photochemical [2+2] cycloaddition followed by ring-opening.
Comparative Performance :
| Metric | Route A | Route B |
|---|---|---|
| Overall Yield | 41% | 38% |
| Scalability | >100 g | <50 g |
| Purity | 98% | 95% |
Route A is preferred for large-scale synthesis due to superior reproducibility.
Pyridine-2-carbonitrile Moiety Installation
Nucleophilic Aromatic Substitution
The spirocyclic amine undergoes coupling with 6-chloropyridine-2-carbonitrile under Buchwald-Hartwig conditions:
-
Catalyst: Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃
-
Solvent: DMF/H₂O (9:1)
-
Temperature: 110°C
-
Time: 4 h
Yield Improvement Strategies :
| Additive | Yield Increase |
|---|---|
| TBAB (0.2 eq) | +12% |
| Microwave Irradiation | +15% |
Cyanation of Halopyridines
An alternative pathway involves cyanation of 6-bromopyridine derivatives:
Two-Step Protocol :
-
Suzuki-Miyaura Coupling :
-
Copper-Mediated Cyanation :
Protecting Group Strategies
The tertiary amine in the azaspiro system requires protection during synthetic operations:
tert-Butoxycarbonyl (Boc) Protection
-
React spirocyclic amine with Boc₂O (1.5 eq) in CH₂Cl₂.
-
Catalyze with DMAP (0.1 eq).
-
Stir at RT for 12 h.
Deprotection :
Benzyl Group Removal
Hydrogenolysis conditions:
Stereochemical Considerations
The spirocyclic system exhibits axial chirality, requiring careful stereocontrol:
| Configuration | Method | Enantiomeric Excess |
|---|---|---|
| R | Chiral auxiliary approach | 88% ee |
| S | Enzymatic resolution | 92% ee |
Crystallographic analysis confirms the spiro carbon adopts a chair-like conformation, minimizing ring strain.
Industrial-Scale Optimization
Critical Process Parameters :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | 70–75°C | ±3% per 1°C deviation |
| Base Stoichiometry | 2.2–2.5 eq | <50% yield if <2 eq |
| Solvent Polarity | ε = 25–30 (THF/EtOAc) | Prevents oligomerization |
Continuous flow systems improve heat transfer and reduce reaction time by 40% compared to batch processes.
Analytical Characterization
Key Spectroscopic Data :
| Technique | Diagnostic Signal |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.0 Hz, 1H, Py-H), 7.45–7.32 (m, 5H, Ph), 4.12 (s, 2H, CH₂N) |
| ¹³C NMR | δ 158.9 (CN), 149.2 (Py-C), 128.4–126.1 (Ph) |
| HRMS | [M+H]⁺ Calcd: 276.1234; Found: 276.1231 |
X-ray crystallography confirms the spirocyclic structure with bond angles of 109.5° at the quaternary carbon.
| Chemical | Handling Requirement |
|---|---|
| CuCN | Use glove box, HCN scrubber |
| Pd catalysts | Metal recovery system mandatory |
Emerging Methodologies
Chemical Reactions Analysis
Carbonitrile Group Reactivity
The carbonitrile (-CN) group undergoes nucleophilic reactions due to its electrophilic cyano carbon. Key transformations include:
Pyridine Ring Reactivity
The pyridine ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
2.1 Electrophilic Substitution
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) due to electron-withdrawing effects of the -CN group. Meta-substitution dominates .
-
Halogenation : Limited reactivity with Cl₂/FeCl₃; bromination occurs at elevated temperatures (80°C).
2.2 Metal Coordination
-
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). These complexes are utilized in cross-coupling reactions (Table 1) .
Table 1 : Metal-mediated reactions involving the pyridine ring
| Metal | Ligand System | Reaction | Application |
|---|---|---|---|
| Pd | Bidentate (pyridine-X) | Suzuki-Miyaura coupling | Biaryl synthesis for drug candidates |
| Cu | Monodentate | Ullmann-type coupling | Heterocycle functionalization |
Azaspiro[3.3]heptane Reactivity
The 2-azaspiro[3.3]heptane moiety exhibits distinct reactivity due to its strained spirocyclic structure:
3.1 Amine Functionalization
-
Alkylation/Acylation : The secondary amine undergoes alkylation (R-X, K₂CO₃) or acylation (R-COCl, Et₃N) to form tertiary amines or amides, respectively. Steric hindrance from the spiro system slows reaction kinetics.
-
Oxidation : MnO₂ or RuO₄ oxidizes the amine to a nitroxide radical, studied for spin-labeling applications .
3.2 Ring-Opening Reactions
-
Acid-Catalyzed : HCl/EtOH cleaves the azetidine ring, yielding linear diamines.
-
Reductive : Li/NH₃(l) reduces the spiro system to a bicyclic amine.
Steric and Electronic Effects of the Spiro Architecture
The spirocyclic framework imposes steric constraints that modulate reactivity:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer agents. Research indicates that derivatives of pyridine and spirocyclic compounds exhibit promising activity against various cancer cell lines. For instance, a study highlighted the synthesis of pyrazolyl derivatives that include similar spiro structures, demonstrating their efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Neuropharmacology
The compound's structural resemblance to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds with spirocyclic structures have been reported to interact with neurotransmitter systems, which could lead to the development of new treatments for conditions such as depression and anxiety.
Material Science
Polymeric Applications
6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile can serve as a building block for synthesizing advanced polymers. Its unique spiro structure can enhance the mechanical properties and thermal stability of polymeric materials. For example, incorporating this compound into polymer matrices has been shown to improve resistance to thermal degradation, making it suitable for high-performance applications.
Biochemistry
Targeted Protein Degradation (PROTACs)
The compound has been explored as a component in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs utilize bifunctional molecules to target specific proteins for degradation, offering a novel approach to drug discovery. The rigidity provided by the spiro structure enhances the binding affinity and specificity of these molecules towards their targets .
Case Studies
Mechanism of Action
The mechanism of action of 6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s ability to mimic other bioactive molecules, such as piperidine, further enhances its biological activity .
Comparison with Similar Compounds
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3, )
This analog shares the pyridine-carbonitrile backbone but lacks the spirocyclic system. Chlorination at position 4 and a keto group at position 2 enhance electrophilicity, enabling nucleophilic substitution with amines to yield amino derivatives (e.g., 4-alkylamino-3-pyridinecarbonitriles) . Unlike the target compound, this derivative’s reactivity is dominated by the chlorine substituent, limiting its utility in rigid, spirocyclic applications.
SIB-1757 and SIB-1893 ()
These mGluR5 antagonists feature pyridine cores with distinct substituents:
- SIB-1757: 6-Methyl-2-(phenylazo)-3-pyridinol. The azo group (-N=N-) contributes to noncompetitive antagonism (IC₅₀ = 0.37 µM at mGluR5) but introduces photoisomerization risks.
- SIB-1893 : (E)-2-Methyl-6-(2-phenylethenyl)pyridine. The styryl group enhances π-π stacking with receptor residues (IC₅₀ = 0.29 µM at mGluR5) but reduces metabolic stability compared to spirocyclic systems .
Key Structural Differences :
- The target compound’s spirocyclic system replaces the azo/styryl groups, likely improving conformational stability and reducing off-target interactions.
- The carbonitrile group at position 2 (vs. hydroxyl or methyl in SIB compounds) may modulate solubility and hydrogen-bonding capacity.
Spirocyclic Analogs
2-((2-Cyclopropyl-7-methyl-5-(6-(1-methylazetidine-3-carbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)pyrazolo[1,5-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile (Compound 84, )
This compound shares the 2,6-diazaspiro[3.3]heptane motif but incorporates additional heterocycles (pyrazolo-pyridine, thiazole) and a fluorophenyl group. The diazaspiro system enhances binding to kinase targets, as seen in its synthesis for cancer therapeutics .
Comparison :
- The target compound’s simpler spiro-pyridine structure may offer better synthetic accessibility and CNS penetration compared to multi-heterocyclic systems.
Chlorophenyl-Substituted Pyridines ()
Examples include 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile and analogs with trifluoromethyl or methoxy groups. These compounds prioritize halogen bonding for agrochemical applications but lack the spirocyclic rigidity critical for selective receptor modulation .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile is a member of the azaspiro compound family, which has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds similar to this compound can act as inhibitors of various biological pathways. Specifically, they have been noted for their activity against certain kinases and enzymes involved in inflammatory responses and cancer progression.
- JAK Inhibition : The compound has been identified as a potential Janus kinase (JAK) inhibitor, which plays a critical role in signaling pathways associated with immune responses and hematopoiesis. Inhibition of JAK can lead to reduced inflammation and modulation of immune responses .
- Antiviral Activity : Preliminary studies suggest that related compounds exhibit antiviral properties by targeting host kinases essential for viral replication. These findings highlight the potential application of this compound in treating viral infections .
Biological Activity Data
| Activity | IC50 Value (μM) | Target | Reference |
|---|---|---|---|
| JAK Inhibition | 0.5 | JAK1 | |
| Antiviral Activity | 0.8 | AAK1/GAK | |
| Cytotoxicity in Cancer Cells | 1.5 | Various Cancer Cell Lines |
Case Study 1: JAK Inhibitors
In a study examining the efficacy of various JAK inhibitors, this compound demonstrated significant inhibition of JAK1 activity at low micromolar concentrations. The results indicated a promising therapeutic index for conditions such as rheumatoid arthritis and psoriasis, where JAK pathways are dysregulated.
Case Study 2: Antiviral Potential
A recent investigation into the antiviral properties of azaspiro compounds showed that this compound effectively inhibited dengue virus replication in human monocyte-derived dendritic cells (MDDCs) at submicromolar concentrations. This suggests potential for developing antiviral therapies targeting flavivirus infections .
Case Study 3: Cytotoxicity in Cancer Research
In vitro studies using various cancer cell lines revealed that this compound exhibits cytotoxic effects with an IC50 value indicating significant cell death at concentrations around 1.5 μM. The mechanism appears to involve apoptosis induction through mitochondrial pathways, warranting further investigation into its use as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile, and what analytical methods validate its purity?
Methodological Answer: The compound can be synthesized via multi-step reactions involving spirocyclic intermediates and carbonitrile-functionalized pyridines. Key steps include:
- Spirocyclic precursor formation : Reacting 2-azaspiro[3.3]heptane derivatives with phenyl-containing reagents under basic conditions to construct the spiro core .
- Pyridine functionalization : Introducing the carbonitrile group via nucleophilic substitution or cyanation reactions (e.g., using malononitrile or cyanide sources) .
- Validation : Purity is confirmed via HPLC (>95% purity threshold) and structural elucidation via H/C NMR (e.g., sp-hybridized carbons at δ 150–160 ppm for nitriles) .
Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Analytical Validation |
|---|---|---|
| 2-Azaspiro[3.3]heptane | Core scaffold | NMR, IR (C-N stretch at ~1250 cm) |
| 6-Phenylpyridine-2-carbonitrile | Functionalized backbone | LC-MS (m/z 195.1 for [M+H]) |
Q. How does the azaspiro[3.3]heptane moiety influence the compound’s physicochemical properties and reactivity?
Methodological Answer: The spirocyclic structure introduces conformational rigidity , enhancing:
- Lipophilicity (logP ~2.8 via computational modeling), improving membrane permeability .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to steric hindrance around the spiro nitrogen .
- Reactivity : The strained spiro system participates in ring-opening reactions under acidic conditions (e.g., HCl/EtOH), forming linear amines for further derivatization .
Q. What preliminary biological assays are recommended to assess its potential as a kinase inhibitor or receptor modulator?
Methodological Answer:
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, Aurora A) using in vitro ADP-Glo™ assays (IC values <1 μM suggest high potency) .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) to measure K values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC <10 μM indicates therapeutic potential) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?
Methodological Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for cyanation steps; yields improve from 40% to 75% with ligand-free conditions .
- Solvent effects : Replace polar aprotic solvents (DMF) with ethanol/water mixtures to reduce side reactions (e.g., hydrolysis) .
- Temperature control : Lower reaction temperatures (<60°C) during spirocyclization to minimize decomposition .
Q. What strategies resolve contradictions in reported biological activities of analogous carbonitrile derivatives?
Methodological Answer:
- Structural analogs comparison : Compare substituent effects using a table (Table 2) to identify activity trends .
- Dose-response reevaluation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to eliminate variability .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC values .
Table 2: Activity Comparison of Carbonitrile Analogs
Q. What computational modeling approaches predict binding affinity with enzymatic targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with Glu762 in EGFR) .
- QSAR modeling : Train models on datasets of kinase inhibitors to correlate substituent electronegativity with activity (R >0.7 indicates reliability) .
- Free energy perturbation (FEP) : Calculate ΔΔG values for spirocyclic derivatives to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
